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Compound of Interest

Compound Name: 3-Bromobenzamide

Cat. No.: B114348 Get Quote

An in-depth exploration of the synthesis, mechanism of action, and therapeutic potential of

halogenated benzamide derivatives in oncology and beyond.

Halogenated benzamides represent a versatile class of organic compounds that have garnered

significant attention in medicinal chemistry due to their wide range of biological activities. The

incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into the benzamide

scaffold profoundly influences their physicochemical properties, such as lipophilicity, metabolic

stability, and binding affinity to various biological targets. This technical guide provides a

comprehensive overview of the biological activities of various halogenated benzamides, with a

focus on their applications in drug discovery and development, particularly in the field of

oncology.

Anticancer Activity: A Multi-Targeted Approach
Halogenated benzamides have emerged as promising candidates for cancer therapy, exhibiting

cytotoxic effects against a variety of cancer cell lines. Their anticancer activity often stems from

their ability to inhibit key enzymes involved in cell proliferation, survival, and DNA repair.

Kinase Inhibition
Many halogenated benzamides act as potent inhibitors of protein kinases, which are critical

regulators of cellular signaling pathways that are often dysregulated in cancer. By targeting

specific kinases, these compounds can disrupt tumor growth, angiogenesis, and metastasis.

For instance, certain halogenated benzamide derivatives have shown significant inhibitory
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activity against receptor tyrosine kinases like EGFR and HER2, as well as cyclin-dependent

kinases (CDKs) such as CDK2.[1] The introduction of halogen substituents can enhance the

binding affinity of these molecules to the ATP-binding pocket of the target kinase.[1]

Below is a summary of the in vitro cytotoxic and kinase inhibitory activities of selected

halogenated benzamide derivatives.

Compound
ID

Halogen
Substitutio
n

Cancer Cell
Line

Cytotoxicity
IC50 (µM)

Target
Kinase

Kinase
Inhibition
IC50 (nM)

6c 3-Bromo Multiple 7.82 - 10.21 - -

6h - Multiple -

EGFR,

HER2, CDK2,

AURKC

-

6i 3-Fluoro Multiple 7.82 - 10.21

EGFR,

HER2, CDK2,

mTOR

-

1c - - - EGFR -

1d - - - EGFR -

1j - - - v-Src -

2a - - - EGFR -

2d - - - v-Src -

3a - - - EGFR
Potent at 1.0

µg/mL

3b - - - EGFR
Potent at 1.0

µg/mL

Table 1: In vitro activity of selected halogenated benzamide derivatives as cytotoxic agents and

kinase inhibitors. Data compiled from multiple sources.[1][2]

A simplified signaling pathway illustrating the role of kinase inhibitors is presented below.
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Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a halogenated benzamide.

Poly(ADP-ribose) Polymerase (PARP) Inhibition
Halogenated benzamides have also been identified as potent inhibitors of Poly(ADP-ribose)

polymerase (PARP), a family of enzymes crucial for DNA single-strand break repair.[3] By

inhibiting PARP, these compounds can lead to the accumulation of DNA damage, particularly in

cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2

mutations, ultimately resulting in cell death. This concept is known as synthetic lethality.

The following table summarizes the PARP inhibitory activity of various benzamide derivatives.

Compound Target IC50 (nM)

Olaparib PARP1 ~1

Rucaparib PARP1 ~1

Talazoparib PARP1 ~0.5

Niraparib PARP1 ~4

Veliparib PARP1 ~5
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Table 2: IC50 values of various PARP inhibitors, including benzamide derivatives, against

PARP1. Data compiled from multiple sources.[4]

The DNA damage response pathway and the role of PARP inhibitors are depicted in the

following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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